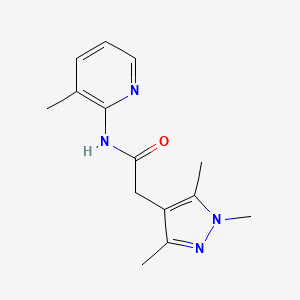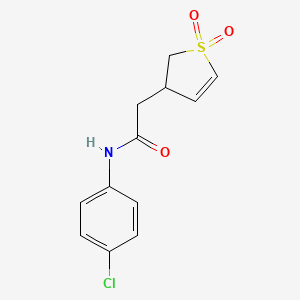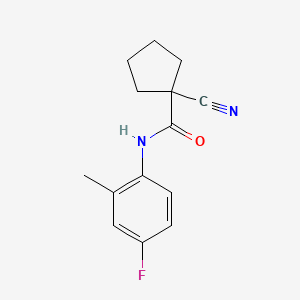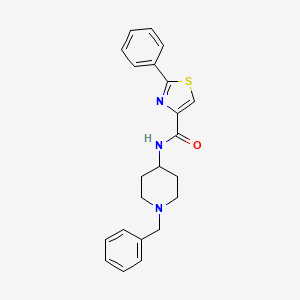
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as compound 1, is a novel small molecule that has shown potential in various scientific research applications. This compound has a unique chemical structure and has been synthesized using different methods.
作用机制
The mechanism of action of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Inhibition of these enzymes can lead to DNA damage and cell death. Compound 1 has also been shown to inhibit the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Compound 1 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, this compound 1 has been shown to inhibit the growth of blood vessels, which can lead to a reduction in angiogenesis.
实验室实验的优点和局限性
Compound 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. It has been shown to have anticancer activity against different cancer cell lines, making it a potential candidate for further study. However, there are also limitations to using 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments. Additionally, its efficacy and toxicity in vivo have not been fully studied.
未来方向
There are several future directions for the study of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1. One direction is to further investigate its mechanism of action, which can provide insight into its potential use as a therapeutic agent. Another direction is to study its efficacy and toxicity in vivo, which can provide information on its potential use in clinical trials. Additionally, this compound 1 can be modified to improve its efficacy and reduce its toxicity. Overall, this compound 1 has shown potential in various scientific research applications and warrants further study.
合成方法
Compound 1 has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. Both methods have been used successfully to synthesize 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1.
科学研究应用
Compound 1 has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been studied for its potential use as an anti-angiogenic agent, as it has been shown to inhibit the growth of blood vessels.
属性
IUPAC Name |
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16-13(8-11-4-1-2-6-14(11)20-16)17(24)22-18-21-15(10-25-18)12-5-3-7-19-9-12/h1-10H,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNUCBDNHBMSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)


![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
